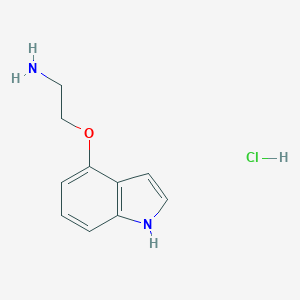

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

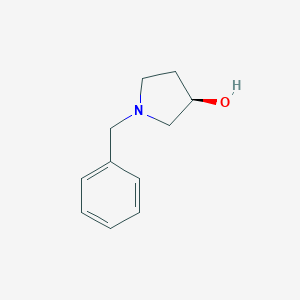

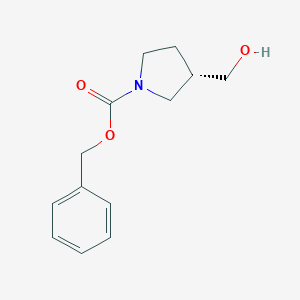

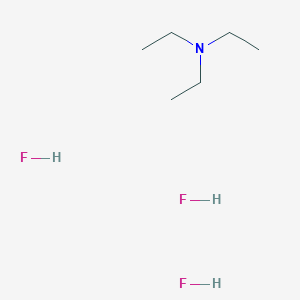

The synthesis of indole derivatives involves strategic chemical modifications to introduce functional groups that enhance their chemical diversity and potential applications. A notable method for preparing indole derivatives, such as 2-((1H-Indol-4-yl)oxy)ethanamine, involves reacting 1-hydroxyindoles with enamines in the presence of tosyl or mesyl chloride. This novel synthetic approach yields compounds with either a 4-morpholinyl or 1-pyrrolidinyl group at the 2-position, highlighting the versatility in synthesizing indole-based compounds (Hayashi et al., 2004).

Molecular Structure Analysis

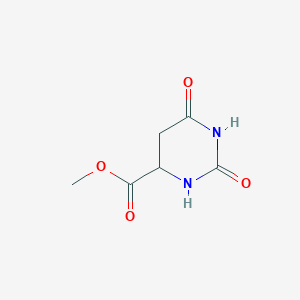

Indole derivatives exhibit diverse molecular structures, which contribute to their wide range of chemical reactivities and biological activities. The structural elucidation often involves spectroscopic techniques like NMR, IR, and mass spectrometry, providing insights into their complex molecular frameworks. For example, the synthesis and structural characterization of Schiff bases containing the indole moiety have been extensively studied, showcasing the compound's ability to form stable structures with various substituents (Prasad, 2017).

Chemical Reactions and Properties

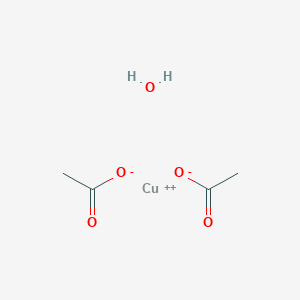

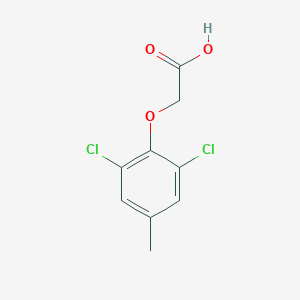

Indole derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. These reactions include condensation, cyclization, and isomerization, leading to the formation of novel compounds with potential biological activities. For instance, the reaction of 4-hydroxy indole with ethyl chloroacetate, followed by condensation with various aldehydes, produces substituted 2-((1H-Indol-4-yl)oxy)-N'-benzylideneacetohydrazides, indicating the compound's reactivity towards forming diverse chemical structures (Prasad, 2017).

Aplicaciones Científicas De Investigación

Indole Synthesis and Classification

Indole derivatives, including compounds structurally related to "2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride", are central to organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. The synthesis of indoles has been a significant area of research, with methodologies classified into nine strategic approaches based on the bond formation in the indole ring. This classification facilitates the exploration of new synthetic routes and the understanding of indole chemistry's current state of art (Taber & Tirunahari, 2011).

Pharmacokinetics and Hepatic Protection

Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, exhibit protective effects against chronic liver injuries. Their pharmacokinetics and the roles they play in hepatic protection, such as anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation effects, highlight the therapeutic potential of indole compounds in treating liver diseases (Wang et al., 2016).

Plant Defense and Growth Induction

The role of indole-3-acetic acid (IAA), an indole derivative, in plant defense and growth through the generation of reactive oxygen species (ROS) elucidates the importance of indoles in agriculture and plant biology. These mechanisms demonstrate the potential application of indole derivatives in enhancing crop resilience and growth (Kawano, 2003).

Environmental and Industrial Applications

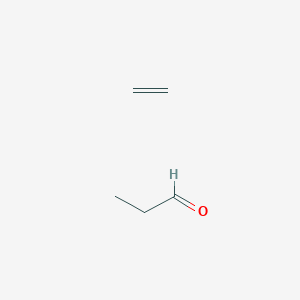

The synthesis and application of indole derivatives extend to environmental and industrial fields, including water treatment and material science. For instance, the study of oxidative reactions relevant to water treatment processes highlights the versatility of indole chemistry in addressing environmental contaminants and improving water quality (Wahman et al., 2014).

Propiedades

IUPAC Name |

2-(1H-indol-4-yloxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9;/h1-4,6,12H,5,7,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGTZKDSBORQAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624380 |

Source

|

| Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride | |

CAS RN |

91374-26-4 |

Source

|

| Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)